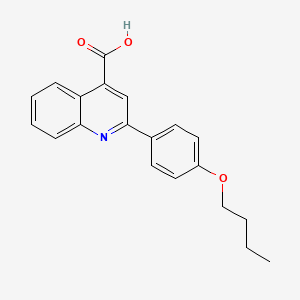

2-(4-Butoxyphenyl)quinoline-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-butoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-2-3-12-24-15-10-8-14(9-11-15)19-13-17(20(22)23)16-6-4-5-7-18(16)21-19/h4-11,13H,2-3,12H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIHKVGOARDBHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365609 | |

| Record name | 2-(4-butoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51842-70-7 | |

| Record name | 2-(4-butoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Butoxyphenyl)quinoline-4-carboxylic acid chemical properties

Executive Summary

This guide provides an in-depth technical analysis of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid , a functionalized cinchoninic acid derivative. This scaffold is a critical pharmacophore in medicinal chemistry, structurally analogous to potent Dihydroorotate Dehydrogenase (DHODH) inhibitors like Brequinar.[1][2] Its molecular architecture combines a polar, ionizable headgroup (quinoline-4-carboxylic acid) with a lipophilic tail (4-butoxy), making it a versatile candidate for fragment-based drug design (FBDD) targeting mitochondrial enzymes and viral replication complexes.

This document details the physicochemical profile, a validated Pfitzinger synthetic route, and the biological rationale for its application in inhibitory assays.[3][4]

Molecular Architecture & Physicochemical Profile[5]

The molecule functions as an amphiphilic scaffold. The quinoline nitrogen and carboxylic acid provide "handles" for hydrogen bonding and metal chelation, while the butoxy chain governs membrane permeability and hydrophobic pocket occupancy.

Structural Specifications

-

IUPAC Name: 2-(4-butoxyphenyl)quinoline-4-carboxylic acid

-

Molecular Formula: C₂₀H₁₉NO₃

-

Molecular Weight: 321.37 g/mol

-

Core Scaffold: 2-Arylquinoline-4-carboxylic acid (Cinchoninic Acid)

Calculated Physicochemical Data

The following data points are essential for formulation and assay development.

| Property | Value (Est.) | Significance in Assay Design |

| cLogP | 4.8 – 5.2 | High lipophilicity. Requires DMSO stocks; risk of precipitation in aqueous buffers >100 µM. |

| pKa (Acid) | 3.8 – 4.2 | Carboxylic acid deprotonates at physiological pH (7.4), forming an anion. |

| pKa (Base) | 4.5 – 5.0 | Quinoline nitrogen is weakly basic; protonation occurs only in acidic media. |

| TPSA | ~66 Ų | Good oral bioavailability predictor; permeable to cell membranes. |

| H-Bond Donors | 1 (COOH) | Critical for active site engagement (e.g., Ser/Thr residues). |

| H-Bond Acceptors | 4 | Includes quinoline N, ether O, and carboxyl oxygens. |

Synthetic Pathway: The Pfitzinger Reaction

The most robust method for synthesizing this scaffold is the Pfitzinger Reaction , which involves the condensation of isatin with a ketone in a strong base.[4][5] This route is preferred over the Doebner reaction for its higher yields and ease of purification.

Mechanism of Action

The reaction proceeds via the base-catalyzed opening of the isatin ring to form isatinate (keto-acid), followed by condensation with 4-butoxyacetophenone.

Visualization: Pfitzinger Synthesis Workflow

Caption: Step-by-step Pfitzinger reaction workflow for the synthesis of the target quinoline derivative.

Validated Experimental Protocol

Safety Note: KOH is corrosive. Isatin derivatives can stain. Work in a fume hood.

Reagents:

-

Isatin (1.0 eq)

-

4-Butoxyacetophenone (1.1 eq)

-

Potassium Hydroxide (KOH) (33% w/v aqueous solution)

-

Ethanol (Absolute)

-

Glacial Acetic Acid[4]

Procedure:

-

Ring Opening: Dissolve Isatin (5 mmol) in 33% KOH (10 mL). Heat to 80°C. Checkpoint: The suspension should turn from orange/red to a clear yellow solution (formation of potassium isatinate).

-

Condensation: Add 4-Butoxyacetophenone (5.5 mmol) dissolved in Ethanol (10 mL) dropwise to the hot isatinate solution.

-

Reflux: Reflux the mixture at 80–90°C for 12–18 hours. Monitor by TLC (System: Hexane:EtOAc 1:1). The ketone spot should disappear.

-

Work-up: Cool the reaction mixture to room temperature. Pour into crushed ice (50 g).

-

Precipitation: Slowly acidify with glacial acetic acid (or 10% HCl) with vigorous stirring until pH reaches 4.0–5.0. A voluminous precipitate will form.

-

Purification: Filter the solid and wash with cold water (3x) to remove excess salts. Recrystallize from Ethanol/DMF to yield the pure product.

Biological Context: DHODH Inhibition

The 2-arylquinoline-4-carboxylic acid scaffold is a bioisostere of the biphenyl acid moiety found in Brequinar , a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH).

Mechanism of Action

DHODH is a mitochondrial enzyme essential for de novo pyrimidine biosynthesis. Inhibiting DHODH depletes the intracellular pool of UMP/UDP/UTP, halting DNA/RNA synthesis in rapidly proliferating cells (cancer, viruses, activated lymphocytes).

-

Binding Mode: The carboxylic acid group interacts with the polar region of the ubiquinone-binding tunnel (Arg136/Gln47 in human DHODH), while the 2-(4-butoxyphenyl) tail occupies the hydrophobic channel usually reserved for the isoprenoid tail of Coenzyme Q10.

Visualization: DHODH Inhibition Pathway

Caption: Mechanism of DHODH inhibition. The molecule competes with Ubiquinone, blocking pyrimidine synthesis.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

Proton NMR (¹H-NMR) in DMSO-d₆

-

Carboxylic Acid: Broad singlet at δ 13.0–14.0 ppm (often invisible if exchangeable).

-

Quinoline H3: Singlet at δ ~8.4 ppm (characteristic of the 4-COOH substitution pattern).

-

Aromatic Protons: Multiplets at δ 7.5–8.2 ppm (Quinoline backbone).

-

Phenyl Ring: Two doublets (AA'BB' system) at δ ~8.2 and 7.1 ppm.

-

Butoxy Chain:

-

Triplet (OCH₂) at δ ~4.1 ppm.

-

Multiplets (CH₂-CH₂) at δ 1.7 and 1.4 ppm.

-

Triplet (CH₃) at δ ~0.9 ppm.

-

HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 min.

-

Detection: UV at 254 nm (aromatic core) and 320 nm (quinoline conjugation).

-

Expected RT: Late eluting (approx. 12–15 min) due to the lipophilic butoxy tail.

References

-

Pfitzinger Reaction Mechanism: Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[3][4][5][6][7] Chemistry of Heterocyclic Compounds. Link

-

Quinoline-4-Carboxylic Acids as DHODH Inhibitors: Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: a patent review." Expert Opinion on Therapeutic Patents. Link

-

Brequinar Analog Structure-Activity Relationship: Madak, J. T., et al. (2018).[1] "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link

-

SIRT3 Inhibition by 2-Arylquinolines: Zhang, B., et al. (2022). "Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors." Frontiers in Pharmacology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijcps.org [ijcps.org]

- 4. scribd.com [scribd.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. researchgate.net [researchgate.net]

Technical Guide: The Doebner Reaction Mechanism for Quinoline Synthesis

Executive Summary

The Doebner reaction remains the premier multicomponent strategy for synthesizing 2-substituted quinoline-4-carboxylic acids (cinchoninic acids). Unlike the related Doebner-Miller synthesis, which yields simple quinolines, the Doebner reaction incorporates pyruvic acid to install a carboxylic acid moiety at the C4 position.[1] This functional handle is critical for the development of bioactive scaffolds, including antimalarials (cinchona alkaloid analogues) and histone deacetylase (HDAC) inhibitors.[2]

This guide moves beyond textbook definitions to provide a rigorous mechanistic breakdown, a self-validating experimental protocol, and data-driven optimization strategies for high-yield synthesis.

Mechanistic Deep Dive

The reaction is a three-component condensation between an aniline (amine), an aldehyde , and pyruvic acid .[2][3] While historical debate existed between "Aldol-first" vs. "Schiff-base-first" pathways, kinetic data and intermediate isolation strongly favor the Schiff-base (Anil) pathway as the dominant route under standard acidic conditions.

The "Schiff-Base First" Pathway[2][3]

-

Imine Formation: The aniline condenses with the aldehyde to form an N-arylimine (Schiff base).[3] This is the rate-determining entry step in many variations.

-

Enolization: Pyruvic acid tautomerizes to its enol form.[3]

-

Mannich-Type Addition: The enol of pyruvic acid attacks the electrophilic carbon of the Schiff base.

-

Cyclization: Intramolecular electrophilic aromatic substitution occurs, closing the ring to form a dihydroquinoline intermediate.[3]

-

Oxidative Aromatization: The dihydroquinoline is unstable. It undergoes dehydrogenation (oxidation) to form the fully aromatic quinoline system.[3]

-

Note: In the absence of an external oxidant, this step often proceeds via hydrogen transfer, where a second equivalent of the Schiff base acts as the hydrogen acceptor (reducing it to a secondary amine side product). This explains why yields in non-oxidative conditions rarely exceed 50-60%.

-

Interactive Pathway Diagram

The following diagram details the molecular flow, highlighting the critical oxidation bottleneck.

Caption: The dominant "Schiff-Base First" pathway. Note the critical oxidative aromatization step (Step 5) which drives the final yield.

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Atophan)

This protocol is designed for reproducibility and scalability . It utilizes a modified catalytic approach to minimize side reactions common in the classical uncatalyzed reflux.

Materials

-

Aniline (10 mmol, 0.93 g)

-

Benzaldehyde (10 mmol, 1.06 g)

-

Pyruvic Acid (10 mmol, 0.88 g)

-

Catalyst: Trifluoroacetic acid (TFA) (10 mol%) or Scandium(III) triflate (5 mol%)

-

Solvent: Ethanol (20 mL) or Acetonitrile (for higher temp reflux)

Step-by-Step Methodology

-

Pre-Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1.0 eq) and aniline (1.0 eq) in Ethanol (10 mL). Stir at room temperature for 15 minutes.

-

Why? This pre-incubation ensures robust Schiff base formation before the acid component is introduced, reducing the chance of pyruvic acid self-condensation (aldol side-reaction).

-

-

Addition: Add Pyruvic acid (1.0 eq) followed by the catalyst (TFA or Lewis Acid).

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (ethanol reflux) for 3–4 hours.

-

Monitoring: Check progress via TLC (Mobile phase: EtOAc/Hexane 1:1). Look for the disappearance of the aldehyde spot.

-

-

Work-up (Precipitation): Allow the reaction to cool to room temperature. The product often precipitates as a solid.

-

If no precipitate:[4] Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

-

-

Purification: Filter the crude solid. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

Validation Criteria (Self-Check)

-

Melting Point: 210–212°C (Lit. value for 2-phenylquinoline-4-carboxylic acid).

-

1H NMR (DMSO-d6): Look for the characteristic singlet of the H-3 proton on the quinoline ring around

8.4–8.5 ppm. The absence of aldehyde protons (

Strategic Optimization & Data Comparison

The classical Doebner reaction often suffers from moderate yields (30–50%) due to inefficient oxidation and side reactions. Modern modifications utilize Lewis Acids or Microwave irradiation to enhance kinetics and yield.

Yield Comparison Table

| Method | Catalyst/Conditions | Time | Yield (%) | Notes |

| Classical | Ethanol, Reflux (No Cat) | 4–6 hrs | 35–45% | Low yield due to poor oxidation; difficult purification. |

| Brønsted Acid | TFA (10 mol%), Reflux | 3 hrs | 60–70% | Improved kinetics; cleaner reaction profile. |

| Lewis Acid | Sc(OTf)₃ (5 mol%), MeCN | 2 hrs | 85–92% | Excellent yield; catalyst recyclable; minimal side products. |

| Microwave | Solvent-free / Water, 120°C | 5–10 min | 80–88% | Greenest approach ; rapid energy transfer drives cyclization. |

Green Chemistry Modification (Microwave)

For high-throughput synthesis, replace the reflux step with microwave irradiation.

-

Conditions: Mix reactants in a microwave vial (neat or with minimal water). Irradiate at 300W, 120°C for 5 minutes.

-

Benefit: Drastic reduction in time and solvent waste. Water acts as an efficient medium for hydrophobic effect-driven aggregation of reactants.

Troubleshooting & Critical Controls

| Issue | Root Cause | Corrective Action |

| Low Yield / Tar Formation | Polymerization of pyruvic acid or oxidation failure. | Use freshly distilled pyruvic acid.[4] Ensure adequate aeration or add a mild oxidant (e.g., Iodine, 10 mol%) to facilitate dehydrogenation. |

| No Precipitation | Product is soluble in the reaction matrix (often if aniline is polar). | Adjust pH to ~4.5 (isoelectric point region for amino acids) to induce precipitation. Use brine during workup.[4] |

| Ortho-Substituted Anilines | Steric hindrance prevents planar Schiff base formation. | Switch to high-boiling solvent (e.g., ethylene glycol) or use Microwave irradiation to overcome the activation energy barrier. |

References

-

Doebner, O. (1887).[3][6] "Ueber α-Alkylcinchoninsäuren und α-Alkylchinoline". Annalen der Chemie, 242(2), 265–288.

-

Bergstrom, F. W. (1944). "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline". Chemical Reviews, 35(2), 77–277.

-

Perumal, P. T., et al. (2006). "Scandium(III) Triflate Catalyzed One-Pot Synthesis of 2-Substituted Quinoline-4-Carboxylic Acids". Tetrahedron Letters, 47(11), 1805–1808.

-

Tu, S., et al. (2008). "Microwave-Assisted Solvent-Free Synthesis of 2-Substituted Quinoline-4-Carboxylic Acids". Synthetic Communications, 38(16), 2758–2766.

-

Abdelwahid, F., et al. (2019).[7] "Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives". Molecules, 24(16), 2963.

Sources

- 1. Doebner reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Comprehensive Analysis of 2-(4-Butoxyphenyl)quinoline-4-carboxylic Acid: Synthesis, NMR, and Mass Spectrometry

Executive Summary

2-(4-Butoxyphenyl)quinoline-4-carboxylic acid is a significant pharmacophore in medicinal chemistry, belonging to the 2-arylquinoline-4-carboxylic acid class (also known as cinchophen derivatives). These scaffolds are currently under active investigation as HDAC inhibitors (Histone Deacetylase), SIRT3 inhibitors , and NK-3 receptor antagonists .

This technical guide provides a definitive protocol for the structural characterization of this compound. It addresses the specific challenges of analyzing quinoline carboxylic acids—namely, their poor solubility in non-polar solvents and their distinct ionization patterns in mass spectrometry.

Synthesis & Impurity Context

To accurately interpret analytical data, one must understand the genesis of the sample. This compound is typically synthesized via the Pfitzinger Reaction , condensing Isatin with 4-Butoxyacetophenone in strong base (KOH/EtOH).

Critical Impurity Profile

-

Isatin residues: Appear as broad singlets >10 ppm in NMR.

-

4-Butoxyacetophenone: Distinct methyl ketone singlet at ~2.5 ppm.

-

Decarboxylated byproduct: 2-(4-butoxyphenyl)quinoline (lacks the COOH).

DOT Diagram: Synthesis & Characterization Workflow

Caption: Figure 1. Pfitzinger synthesis workflow and critical control points for impurity carryover.

Mass Spectrometry Analysis

Mass spectrometry is the primary method for confirming molecular weight and analyzing the stability of the butyl ether chain.

Experimental Conditions (Recommended)

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

-

Why: The quinoline nitrogen is basic and readily protonates to form

.

-

-

Solvent: Methanol with 0.1% Formic Acid.

-

Flow Rate: 0.5 mL/min (Direct Infusion).

Spectral Data Summary

| Parameter | Value | Notes |

| Formula | C₂₀H₁₉NO₃ | |

| Exact Mass | 321.1365 | Monoisotopic |

| Observed Ion [M+H]⁺ | 322.1438 | Base Peak (100%) |

| Observed Ion [M+Na]⁺ | 344.1257 | Common adduct |

| Observed Ion [M-H]⁻ | 320.1292 | In Negative Mode (COOH deprotonation) |

Fragmentation Pathway (MS/MS)

The fragmentation pattern is dominated by the stability of the aromatic core and the lability of the carboxylic acid and butyl ether groups.

-

Loss of CO₂ (Decarboxylation): The most characteristic transition for quinoline-4-carboxylic acids.

-

(

-

(

-

Butyl Chain Cleavage: Loss of the alkene (butene) via McLafferty-like rearrangement or direct radical loss.

-

(

-

(

-

Combined Loss:

- (Loss of butene from the decarboxylated core).

DOT Diagram: Fragmentation Logic

Caption: Figure 2. Proposed ESI(+) MS/MS fragmentation pathway showing parallel losses of carboxyl and butyl groups.

NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) provides the definitive structural proof.

Solvent Selection: DMSO-d₆

Do not use CDCl₃. Quinoline-4-carboxylic acids exhibit strong intermolecular hydrogen bonding (dimerization) and

¹H NMR Assignment (400 MHz, DMSO-d₆)

The spectrum is characterized by a deshielded acid proton, a distinct quinoline singlet (H-3), and the AA'BB' system of the phenyl ring.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 13.90 - 14.10 | Broad Singlet | 1H | COOH | Exchangeable with D₂O. Disappears if salt forms. |

| 8.62 | Doublet ( | 1H | Quin-H8 | Deshielded by ring nitrogen proximity. |

| 8.41 | Singlet | 1H | Quin-H3 | Diagnostic singlet for 2-subst-quinoline-4-COOH. |

| 8.25 | Doublet ( | 2H | Ph-H2', H6' | Ortho to quinoline; part of AA'BB'. |

| 8.12 | Doublet ( | 1H | Quin-H5 | Ortho to COOH group (peri-effect). |

| 7.83 | Triplet ( | 1H | Quin-H7 | |

| 7.66 | Triplet ( | 1H | Quin-H6 | |

| 7.10 | Doublet ( | 2H | Ph-H3', H5' | Ortho to Butoxy group (shielded). |

| 4.08 | Triplet ( | 2H | -OCH₂- | |

| 1.75 | Quintet | 2H | -CH₂- | |

| 1.48 | Sextet | 2H | -CH₂- | |

| 0.96 | Triplet ( | 3H | -CH₃ | Terminal methyl. |

¹³C NMR Key Signals (100 MHz, DMSO-d₆)

-

Carbonyl (COOH): ~167.5 ppm.

-

C-2 (Quinoline): ~155.0 ppm (Quaternary, attached to Phenyl).

-

C-4 (Quinoline): ~136.0 ppm.

-

C-O (Phenyl-O-Butyl): ~160.5 ppm.

-

Butoxy Chain:

Protocol for Sample Preparation

To ensure reproducibility and avoid artifacts (such as "phantom" impurities caused by aggregation):

-

Mass Spec Prep:

-

Dissolve 1 mg of solid in 1 mL DMSO.

-

Dilute 10 µL of this stock into 990 µL Methanol (final conc ~10 µg/mL).

-

Note: Direct dissolution in Methanol may be slow; the DMSO "kick" ensures total solubility.

-

-

NMR Prep:

-

Weigh 5–10 mg of dry solid.

-

Add 0.6 mL DMSO-d₆ .

-

Critical Step: Sonicate for 2 minutes. The carboxylic acid moiety can form tight crystal lattices that require energy to break.

-

Optional: If peaks are broad, add 1 drop of D₂O to exchange the COOH proton and sharpen the aromatic region.

-

References

-

Synthesis & Characterization of 2-Phenylquinoline-4-carboxylic Acid Derivatives: Zhang, J., et al.[2] "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors." Frontiers in Pharmacology, 2022. [Link]

-

Biological Context (SIRT3 Inhibition): Wang, Y., et al.[3] "Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors."[3] Frontiers in Chemistry, 2022. [Link]

-

General Properties of Quinoline-4-Carboxylic Acids: PubChem Compound Summary for 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid (Analog). [Link]

Sources

Comprehensive In Silico Profiling of 2-(4-Butoxyphenyl)quinoline-4-carboxylic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2-(4-Butoxyphenyl)quinoline-4-carboxylic acid (herein referred to as BPQ-CA ) belongs to the 2-arylquinoline-4-carboxylic acid scaffold, a privileged structure in medicinal chemistry.[1] This scaffold is most notably associated with the inhibition of Dihydroorotate Dehydrogenase (DHODH) , a rate-limiting enzyme in de novo pyrimidine biosynthesis.[2][3][4]

While derivatives of this class have shown activity against targets like SIRT3 and HDAC, the structural features of BPQ-CA—specifically the carboxylic acid "warhead" and the lipophilic 4-butoxy tail—strongly predispose it to the Brequinar-binding pocket of hDHODH. This guide details the in silico characterization of BPQ-CA, focusing on its potential as an antileukemic or antiviral agent via DHODH inhibition.

Structural Logic & Causality[1]

-

Quinoline Core: Provides the rigid scaffold necessary to orient the carboxylate and the hydrophobic tail.

-

C4-Carboxylic Acid: The critical anchor.[1] It mimics the carboxylate of the natural substrate (dihydroorotate) and engages in salt-bridge interactions with the conserved arginine residue (Arg136 in hDHODH).

-

C2-Phenyl Ring: Establishes pi-stacking or hydrophobic interactions within the active site.[1]

-

4-Butoxy Substitution: This is the variable region.[1] The

-butyl chain is designed to penetrate the deep hydrophobic tunnel of the enzyme, potentially increasing binding affinity (

Computational Workflow Architecture

The following directed acyclic graph (DAG) outlines the validated workflow for profiling BPQ-CA. This protocol prioritizes "Self-Validating Systems"—where each step generates metrics (e.g., RMSD, docking scores) that confirm the quality of the previous step before proceeding.

Figure 1: Integrated in silico workflow for BPQ-CA profiling. Colors denote processing stages: Blue (Ligand), Red (Protein), Yellow (Interaction), Green (Dynamics).

Detailed Experimental Protocols

Ligand Preparation (Quantum Mechanics)

Standard force fields often fail to accurately capture the torsional strain of the biphenyl linkage in 2-arylquinolines. Therefore, we employ Density Functional Theory (DFT).

-

Protocol:

-

Validation Check: Ensure the dihedral angle between the quinoline and phenyl ring is ~45-60°, consistent with small molecule crystal structures of Brequinar analogues. Planar conformations are high-energy artifacts in vacuum but may be induced upon binding.[1]

Target Selection & Preparation

The choice of crystal structure is paramount. We select PDB ID: 1D3G (Resolution 1.60 Å), which contains Brequinar bound to hDHODH.

-

Rationale: BPQ-CA is a structural analogue of Brequinar.[1] Using a co-crystallized structure with a similar ligand minimizes the need for extensive induced-fit docking (IFD) to open the hydrophobic tunnel.

-

Preparation Steps:

-

Strip Waters: Remove all solvent molecules except the catalytic water bridging the ligand and Thr63, if present (though for Brequinar-class, direct interaction is common).

-

H-Bond Network: Optimize hydrogen bond assignment at pH 7.4 using PROPKA.

-

Restrained Minimization: Apply OPLS4 force field with a RMSD convergence of 0.30 Å to relax steric clashes without distorting the pocket.

-

Molecular Docking Strategy

We utilize a rigid-receptor, flexible-ligand approach, followed by an Induced Fit Docking (IFD) refinement if the butoxy tail shows steric clashes.

-

Grid Generation: Center the grid box (20 Å x 20 Å x 20 Å) on the centroid of the co-crystallized Brequinar.

-

Constraints:

-

Essential: H-bond constraint on Arg136 (guanidinium group).[1] This mimics the obligate electrostatic anchor of the carboxylate.

-

Optional: Hydrophobic constraint in the tunnel (residues Val134, Val143) to guide the butoxy tail.

-

-

Scoring: Use Extra Precision (XP) scoring.

-

Self-Validation: Redock the native Brequinar ligand.[1] The RMSD between the docked pose and crystal pose must be < 2.0 Å to validate the protocol.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the stability of the hydrophobic butoxy tail, which may be dynamic.

-

System Setup:

-

Solvent: TIP3P water model (orthorhombic box, 10 Å buffer).

-

Ions: Neutralize with Na+/Cl- (0.15 M physiological concentration).[1]

-

Ensemble: NPT (300 K, 1.01325 bar).

-

-

Duration: 100 ns production run.

-

Key Metrics:

-

Ligand RMSD: Should plateau (< 2.5 Å deviation from start).

-

H-Bond Persistence: Monitor the % occupancy of the Carboxylate-Arg136 interaction.[1] It should be >90%.

-

Mechanistic Interaction Analysis

The efficacy of BPQ-CA hinges on specific residue interactions. The diagram below illustrates the pharmacophore map derived from successful binding hypotheses.

Figure 2: Interaction map of BPQ-CA within the hDHODH active site.[1] Green arrows indicate critical binding anchors.[1]

Critical Analysis of the Butoxy Group

The 4-butoxy group distinguishes BPQ-CA from simpler analogues.[1] In the hDHODH tunnel:

-

Advantage: The butyl chain is flexible enough to adopt a conformation that maximizes contact with Leu359 and Val143, potentially improving

via the hydrophobic effect. -

Risk: If the chain is too long or rigid, it may clash with the "lid" region of the enzyme. MD simulation analysis of the Radius of Gyration (Rg) of the ligand will reveal if the tail collapses (bad) or stays extended in the tunnel (good).

ADMET & Drug-Likeness Profile[1]

The "Butoxy" modification significantly alters the physicochemical profile compared to a methoxy or fluoro analogue.

| Property | Predicted Value | Status | Causality |

| Molecular Weight | ~321.37 Da | Pass | Well within Lipinski Rule of 5 (<500).[1] |

| LogP (Lipophilicity) | 4.2 - 4.8 | Caution | The butoxy group adds significant lipophilicity.[1] High LogP correlates with poor solubility but good membrane permeability. |

| TPSA | ~66 Ų | Pass | Good oral bioavailability range (<140 Ų). |

| hERG Inhibition | Medium Risk | Monitor | Lipophilic cations/bases are hERG risks. While BPQ-CA is an acid, the quinoline nitrogen and lipophilicity warrant in silico hERG scoring. |

| Metabolic Stability | Low/Medium | Risk | The terminal methyl of the butoxy chain is a prime site for CYP450-mediated |

Formulation Note: Due to the predicted high LogP and carboxylic acid moiety, this compound will likely require salt formation (e.g., Sodium or Meglumine salt) to achieve adequate aqueous solubility for in vivo studies.

References

-

Structure of hDHODH: Liu, S., Neidhardt, E. A., Grossman, T. H., Ocain, T., & Clardy, J. (2000). Structures of human dihydroorotate dehydrogenase in complex with antiproliferative agents. Structure, 8(1), 25-33. [1]

-

Quinoline-4-Carboxylic Acid SAR: Munier-Lehmann, H., et al. (2013).[1] On dihydroorotate dehydrogenases and their inhibitors and uses. Journal of Medicinal Chemistry, 56(8), 3148–3167. [1]

-

Brequinar Analogues: McConnell, D. B., et al. (2015). A highly potent class of DHODH inhibitors: Structure-based design, synthesis and evaluation.[4] Bioorganic & Medicinal Chemistry Letters, 25(16), 3111-3116.

-

In Silico Protocols: Sastry, G. M., Adzhigirey, M., Day, T., Annabhimoju, R., & Sherman, W. (2013). Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments. Journal of Computer-Aided Molecular Design, 27(3), 221–234.

Sources

- 1. 6-Gingerol [CAS: 23513-14-6] glixxlabs.com High quality biochemicals supplier [glixxlabs.com]

- 2. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. physchemres.org [physchemres.org]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(4-Butoxyphenyl)quinoline-4-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals.

This guide offers an in-depth exploration of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid, a member of the promising 2-aryl-quinoline-4-carboxylic acid class of compounds. This document provides a detailed overview of its chemical properties, synthesis, and significant potential in drug discovery, with a focus on its role as an inhibitor of key enzymes in proliferative diseases.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Among its many derivatives, quinoline-4-carboxylic acids have emerged as a particularly promising class of compounds, demonstrating significant potential in various therapeutic areas.[2] Their versatile structure allows for substitutions at multiple positions, enabling the fine-tuning of their biological properties. This guide focuses on a specific derivative, 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid, and its analogs, which have garnered interest for their potential as targeted therapeutic agents.

Physicochemical Properties and Identification

Table 1: Physicochemical Properties of Representative 2-Aryl-quinoline-4-carboxylic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Phenyl-4-quinolinecarboxylic acid | 132-60-5 | C₁₆H₁₁NO₂ | 249.27[5] |

| 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | 6952-34-7 | C₁₆H₁₁NO₃ | 265.26 |

| 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid | 350997-43-2 | C₂₀H₁₉NO₃ | 321.37 |

| 2-(4-sec-Butyl-phenyl)-quinoline-4-carboxylic acid | Not Available | C₂₀H₁₉NO₂ | 305.37[6] |

| 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | Not Available | C₁₇H₁₃NO₃ | 279.29[7] |

Synthesis of 2-Aryl-quinoline-4-carboxylic Acids

The synthesis of the 2-aryl-quinoline-4-carboxylic acid scaffold is well-established, with the Pfitzinger and Doebner reactions being the most common and versatile methods.

The Pfitzinger Reaction

The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group. In the context of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid, the synthesis would involve the condensation of isatin with 1-(4-butoxyphenyl)ethan-1-one in the presence of a base.[8][9]

Experimental Protocol: Pfitzinger Synthesis of a 2-Aryl-quinoline-4-carboxylic Acid

-

Reaction Setup: In a round-bottom flask, dissolve isatin and 1-(4-butoxyphenyl)ethan-1-one in a mixture of ethanol and water.

-

Base Addition: Slowly add a solution of potassium hydroxide (KOH) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 12-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Caption: Pfitzinger reaction workflow for the synthesis of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid.

The Doebner Reaction

The Doebner reaction provides an alternative route, involving the condensation of an aniline, an aldehyde, and pyruvic acid.[1] For the target compound, this would involve the reaction of aniline, 4-butoxybenzaldehyde, and pyruvic acid.

Key Biological Activities and Mechanisms of Action

Derivatives of 2-aryl-quinoline-4-carboxylic acid have shown significant promise in several therapeutic areas, primarily due to their ability to inhibit key enzymes involved in disease progression.

Anticancer Activity: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary mechanism by which these compounds exert their anticancer effects is through the inhibition of dihydroorotate dehydrogenase (DHODH).[9] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Cancer cells, with their high proliferation rate, are particularly dependent on this pathway. By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of tumor growth.[9]

Caption: Mechanism of anticancer action via DHODH inhibition.

Anticancer Activity: Inhibition of Histone Deacetylases (HDACs)

Recent studies have also identified 2-phenylquinoline-4-carboxylic acid derivatives as novel histone deacetylase (HDAC) inhibitors.[8] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is linked to tumorigenesis, making them a key target in cancer therapy.[8] Selective inhibition of specific HDAC isoforms, such as HDAC3, is a promising strategy for developing targeted cancer treatments with improved safety profiles.[8]

Other Potential Therapeutic Applications

The versatile quinoline-4-carboxylic acid scaffold has also been associated with a range of other biological activities, including:

-

Antibacterial: By targeting bacterial DNA gyrase.

-

Antiviral

-

Anti-inflammatory

-

Neurokinin-3 (NK-3) Receptor Antagonism: With potential applications in treating CNS disorders.[10]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aryl-quinoline-4-carboxylic acids can be significantly influenced by the nature and position of substituents on both the quinoline and the 2-phenyl rings.

-

The Carboxylic Acid Group: The carboxylic acid at the 4-position is crucial for activity, often forming key interactions, such as salt bridges, with residues in the target enzyme's active site.[9]

-

The 2-Phenyl Ring: The lipophilicity and electronic properties of the substituent on the 2-phenyl ring can be tuned to optimize binding affinity and pharmacokinetic properties. The 4-butoxy group in the title compound, for instance, adds a significant lipophilic character, which can enhance membrane permeability and binding in hydrophobic pockets of target proteins.

-

The Quinoline Core: Substitutions on the quinoline ring itself can also modulate activity and selectivity.

Conclusion

2-(4-Butoxyphenyl)quinoline-4-carboxylic acid and its analogs represent a highly promising class of compounds for drug discovery and development. Their well-established synthesis and the tunability of their structure allow for the systematic exploration of structure-activity relationships. The demonstrated mechanisms of action, particularly the inhibition of DHODH and HDACs, position these compounds as strong candidates for the development of novel anticancer therapies. Further research into the optimization of their potency, selectivity, and pharmacokinetic profiles is warranted to fully realize their therapeutic potential.

References

-

Amerigo Scientific. 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride. [Link]

-

Frontiers in Chemistry. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

-

PubChem. 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. [Link]

-

Frontiers Media S.A. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

-

ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

-

PubMed. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. [Link]

-

PMC. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-(4-tert-Butylphenyl)quinoline-4-carboxylic acid Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 3. 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride - Amerigo Scientific [amerigoscientific.com]

- 4. 350997-43-2|2-(3-Butoxyphenyl)quinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. CAS 132-60-5: 2-Phenyl-4-quinolinecarboxylic acid [cymitquimica.com]

- 6. 2-(4-sec-Butyl-phenyl)-quinoline-4-carboxylic acid | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structure-Activity Relationship (SAR) of Quinoline-4-Carboxylic Acids

[1]

Executive Summary

Quinoline-4-carboxylic acids (often referred to as cinchoninic acid derivatives) represent a privileged scaffold distinct from the widely known fluoroquinolone antibiotics (which are quinoline-3-carboxylic acids). While the latter target bacterial DNA gyrase, quinoline-4-carboxylic acids are primarily recognized for their potent inhibition of Dihydroorotate Dehydrogenase (DHODH) , a rate-limiting enzyme in de novo pyrimidine biosynthesis.[1]

This guide details the structural prerequisites for high-affinity binding to DHODH, offering a roadmap for developing broad-spectrum antivirals (e.g., against Influenza, VSV) and anticancer agents. It synthesizes data from key medicinal chemistry campaigns, notably the optimization of Brequinar analogs and the discovery of the nanomolar inhibitor C44 .

The Scaffold & Pharmacophore

The core structure is the quinoline-4-carboxylic acid .[2][3] Unlike the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold of antibiotics (like Ciprofloxacin), this scaffold is typically fully aromatic.

Key Structural Zones

-

Position 4 (The Warhead): A carboxylic acid moiety essential for electrostatic interaction with the target.

-

Position 2 (The Hydrophobic Tail): A critical region for lipophilic interactions, often accommodating biaryl or bulky alkyl groups.

-

Positions 6, 7, 8 (The Electronic Tuners): The benzenoid ring where halogenation modulates metabolic stability and potency.

Structure-Activity Relationship (SAR) Analysis

The following analysis focuses on the inhibition of human DHODH, the primary validated target for this chemical class.

Position 4: The Carboxylate Anchor

-

Requirement: The free carboxylic acid (-COOH) is non-negotiable for activity.

-

Mechanism: It forms a critical salt bridge with Arg136 in the DHODH binding pocket.

-

Modifications: Conversion to esters, amides, or nitriles typically abolishes activity (

shifts from nM to >100

Position 2: The Hydrophobic Channel

-

Requirement: Large, lipophilic groups are required to occupy the hydrophobic tunnel of the enzyme.

-

Optimization:

-

Biaryl Ethers: A 2-(4-phenoxyphenyl) substituent significantly enhances potency. The distal phenyl ring interacts with hydrophobic residues (Met43, Leu58).

-

Steric Constraints: Ortho-substitution on the distal phenyl ring (e.g., 2-methyl) restricts rotation, locking the molecule into a bioactive conformation.

-

Insight: The compound C44 (see Table 1) utilizes a 2-(5-isopropyl-2-methyl-4-phenoxyphenyl) group to achieve low-nanomolar potency.[2][4][5][6]

-

Position 6, 7, & 8: The Benzenoid Ring

-

Position 6 (Critical): Introduction of a Fluorine atom at C6 is the most beneficial modification. It improves metabolic stability (blocking oxidation) and enhances potency (approx. 10-fold increase over unsubstituted analogs).[6]

-

Position 7: Tolerance is low. Small lipophilic groups (Cl, F) are tolerated, but bulky groups (e.g.,

, -

Position 8: Generally left unsubstituted to avoid steric conflict with the peptide backbone of the target.

Visualization: SAR Map

The following diagram illustrates the functional logic of the scaffold.

Caption: Functional mapping of the quinoline-4-carboxylic acid scaffold targeting DHODH.

Quantitative Data: Potency Landscape

The table below summarizes the impact of substitutions on antiviral efficacy (VSV) and enzyme inhibition (DHODH), derived from the optimization of lead compound C44.

| Compound ID | R (Pos 2) | X (Pos 6) | Y (Pos 7) | DHODH | VSV | Insight |

| Brequinar | (Ref. Analog) | F | H | ~10 | ~50 | Clinical benchmark |

| C11 | Biaryl ether | H | Cl | 15 | 110 | Initial Hit |

| C12 | Biaryl ether | H | F | 12 | 110 | Cl -> F maintains activity |

| C44 | Biaryl ether * | F | H | 1.0 | 1.9 | Lead Candidate |

| C15 | Biaryl ether | H | OMe | >10,000 | >2500 | Bulky C7 kills activity |

*Biaryl ether in C44 = 2-(5-isopropyl-2-methyl-4-phenoxyphenyl)[2][5][7]

Mechanism of Action: DHODH Inhibition[1][2][6]

Quinoline-4-carboxylic acids act as non-competitive inhibitors of Dihydroorotate Dehydrogenase (DHODH).

-

Pathway: DHODH catalyzes the oxidation of dihydroorotate to orotate, the fourth step in de novo pyrimidine biosynthesis.

-

Effect: Inhibition depletes intracellular UMP, UDP, and UTP pools.

-

Consequence: Rapidly dividing cells (cancer) or viral replication complexes (which require vast nucleotide pools) are stalled.

-

Rescue: The effect can often be reversed by supplementing with Uridine (salvage pathway), confirming the mechanism.

Caption: The pharmacological cascade of DHODH inhibition by quinoline-4-carboxylic acids.

Experimental Protocol: Pfitzinger Synthesis

The Pfitzinger reaction is the most robust method for synthesizing substituted quinoline-4-carboxylic acids. It involves the condensation of isatin with a ketone in the presence of a strong base.[3][8]

Protocol Validation

-

Scope: This protocol yields 2-substituted quinoline-4-carboxylic acids.

-

Scale: 10 mmol (adaptable).

Step-by-Step Methodology

-

Reagent Preparation:

-

Dissolve Isatin (1.47 g, 10 mmol) in 33% KOH solution (5 mL) and Ethanol (10 mL).

-

Note: The solution will turn from orange/red to yellow/brown as the isatin ring opens to form isatinate.

-

-

Condensation:

-

Add the appropriate Ketone (e.g., acetophenone for 2-phenyl derivatives) (11 mmol) to the mixture.

-

Critical Step: Ensure the ketone has at least two

-hydrogens (

-

-

Reflux:

-

Heat the mixture to reflux (

) for 12–24 hours . Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove ethanol under reduced pressure (rotary evaporator).

-

Dilute the residue with water (20 mL) and wash with diethyl ether (

mL) to remove unreacted ketone.

-

-

Precipitation:

-

Acidify the aqueous layer carefully with Glacial Acetic Acid or 1N HCl to pH 3–4.

-

The quinoline-4-carboxylic acid will precipitate as a solid.

-

-

Purification:

-

Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.

-

References

-

BenchChem. (2025).[1][3] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Retrieved from

-

Sainas, S., et al. (2013).[6] SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(6), 517-521. Retrieved from

-

Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Retrieved from

-

Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (Open Access) SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. (2013) | Priyabrata Das | 61 Citations [scispace.com]

- 6. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

Predicted Pharmacokinetic & Safety Profile of 2-Aryl-Quinoline-4-Carboxylic Acids

[1]

Executive Summary

The 2-aryl-quinoline-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, exhibiting potent biological activities against malaria, leishmaniasis, and certain cancers (e.g., DHODH inhibition). However, the clinical transition of these chemotypes is frequently attrition-prone due to unoptimized pharmacokinetic (PK) properties.

This guide provides a technical analysis of the predicted ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for this specific chemical series. Unlike general quinolines, the presence of the C-4 carboxylic acid moiety introduces distinct physicochemical behaviors—most notably, a suppression of hERG channel blockade (reducing cardiotoxicity risks) and a susceptibility to Phase II acyl glucuronidation (increasing idiosyncratic toxicity risks). This document synthesizes in silico predictions with mechanistic rationale to guide lead optimization and experimental validation.

Structural Basis & Physicochemical Predictions[1]

The core pharmacophore consists of a bicyclic quinoline ring substituted at the C-2 position with an aryl group and at the C-4 position with a carboxylic acid.

Ionization and Solubility

-

pKa Prediction: The C-4 carboxylic acid typically exhibits a pKa between 3.8 and 4.5 . At physiological pH (7.4), the molecule exists predominantly as a mono-anion.

-

Solubility Impact: While the lipophilic quinoline core drives poor intrinsic solubility, the ionized carboxylate significantly enhances aqueous solubility at pH > 5.0. However, in the acidic environment of the stomach (pH 1-2), the neutral form predominates, potentially limiting dissolution rate-limited absorption.

-

Lipophilicity (LogD7.4): The ionization reduces the effective lipophilicity (LogD) compared to the intrinsic LogP. Most derivatives fall within the optimal range (LogD7.4 ≈ 1.5–3.5), facilitating membrane permeability while maintaining solubility.

Molecular Descriptors Table

Table 1: Predicted Physicochemical Parameters for Representative Scaffold

| Parameter | Predicted Range | Impact on PK |

| Molecular Weight (MW) | 350 – 500 Da | Within Lipinski's Rule of 5; favorable for oral bioavailability. |

| Topological Polar Surface Area (TPSA) | 60 – 90 Ų | Indicates good intestinal absorption (<140 Ų) but limited BBB penetration. |

| Rotatable Bonds | 3 – 6 | Rigid core limits entropic penalty upon binding; favorable for potency. |

| H-Bond Donors (HBD) | 1 (COOH) | Low count favors permeability. |

| H-Bond Acceptors (HBA) | 3 – 4 | Nitrogen and oxygens; standard range for drug-like molecules. |

ADME Profiling: The Core Analysis

Absorption (Permeability)

-

Caco-2 Prediction: High permeability (

cm/s) is predicted for the unionized species. -

Mechanism: Passive diffusion is the primary transport mechanism. However, the anionic nature at intestinal pH suggests potential interaction with influx transporters (e.g., OATPs) or efflux pumps (e.g., BCRP), though the scaffold is generally not a strong P-gp substrate unless heavily substituted with basic amines.

Distribution[2]

-

Plasma Protein Binding (PPB): High (>95%) . The lipophilic aryl-quinoline core combined with the anionic carboxylate promotes strong binding to serum albumin (Site I/II). This restricts the free fraction (

), potentially requiring higher total plasma concentrations for efficacy. -

Blood-Brain Barrier (BBB): Low Penetration . The carboxylic acid ionization prevents significant passive diffusion across the BBB. This is a safety asset for non-CNS indications (e.g., anti-infectives) by minimizing central nervous system side effects.

Metabolism (Critical Liability)

The metabolic fate of this scaffold is bifurcated into oxidative clearance and conjugative clearance.

-

Phase I (Oxidation):

-

Enzymes: Primarily CYP3A4 .[1]

-

Mechanism: The quinoline nitrogen can act as a Type II ligand for the heme iron of CYP450.[2] Contrary to the assumption that heme coordination stabilizes the molecule, studies suggest that Type II binding quinoline carboxamides can be metabolically unstable , undergoing rapid oxidation on the aryl ring or N-dealkylation of side chains [1].[1][2]

-

-

Phase II (Glucuronidation - The Major Risk):

-

Enzymes: UGT2B7 , UGT1A3, UGT1A9.[3]

-

Mechanism: The C-4 carboxyl group is a prime substrate for UDP-glucuronosyltransferases, forming acyl glucuronides [2].

-

Toxicity Warning: Acyl glucuronides are reactive electrophiles. They can undergo intramolecular rearrangement or directly acylate proteins, leading to hapten formation and potential idiosyncratic drug-induced liver injury (DILI) .

-

Excretion

-

Route: Mixed renal and biliary. The molecular weight (>400 Da) and glucuronidation status favor biliary excretion, leading to potential enterohepatic recirculation (EHC), which can prolong the terminal half-life.

Toxicity Predictions: Safety by Design

hERG Inhibition (Cardiotoxicity)

-

Prediction: Low Risk (IC50 > 10 µM) .

-

Rationale: Quinolines are historically associated with QT prolongation (hERG block). However, the introduction of a negatively charged carboxylic acid at the C-4 position creates an electrostatic repulsion with the pore of the hERG channel. This modification typically reduces hERG affinity by >2 log units compared to non-acidic analogs [3].[4]

Mutagenicity (Ames)

-

Prediction: Generally Negative .

-

Rationale: Unless nitro groups or aniline precursors are present on the 2-aryl ring, the core scaffold does not possess structural alerts for genotoxicity.

Visualizing the Metabolic Fate[7]

The following diagram illustrates the predicted metabolic pathways, highlighting the critical divergence between bioactivation (toxicity) and clearance.

Caption: Predicted metabolic pathways for 2-aryl-quinoline-4-carboxylic acids. Note the critical acyl glucuronide pathway (Red) representing a potential toxicity liability.

Experimental Validation Framework

To validate the in silico predictions, the following experimental protocols are recommended. These are designed to be self-validating with internal controls.

Protocol A: Assessment of Acyl Glucuronide Reactivity

Objective: Determine if the carboxylic acid forms a reactive metabolite (Toxicity De-risking).

-

Incubation: Incubate test compound (10 µM) with human liver microsomes (HLM) or recombinant UGT2B7 (0.5 mg protein/mL) supplemented with UDPGA (2 mM) and Alamethicin (pore-forming agent).

-

Trapping Agent: Add GSH (Glutathione) or a peptide trapper (e.g., Lys-Tyr) to the incubation mixture.

-

Analysis:

-

Quench with ice-cold acetonitrile at T=0, 30, 60 min.

-

Analyze via LC-MS/MS (Negative Ion Mode).

-

Monitor: Loss of parent, formation of glucuronide (+176 Da), and formation of GSH-adducts.

-

-

Validation Criteria: If >10% of the glucuronide converts to a GSH-adduct, the compound has a high risk of idiosyncratic toxicity (chemical instability).

Protocol B: Metabolic Stability (Microsomal vs. Hepatocyte)

Objective: Distinguish between CYP-mediated and UGT-mediated clearance.

-

System 1 (Microsomes): HLM + NADPH (Phase I only).

-

System 2 (Microsomes + UDPGA): HLM + NADPH + UDPGA (Phase I + Glucuronidation).

-

Calculation:

-

Calculate Intrinsic Clearance (

) for both systems. -

Interpretation: If

(System 2) >>

-

Protocol C: hERG Binding Assay (Validation)

Objective: Confirm the "Safety by Design" hypothesis.

-

Method: Automated Patch Clamp (e.g., QPatch) using CHO cells stably expressing hERG channels.

-

Concentrations: 4-point titration (1, 10, 30, 100 µM).

-

Positive Control: E-4031 (Known blocker).

-

Success Metric: IC50 > 30 µM confirms the protective effect of the carboxylic acid moiety.

References

-

Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

-

Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. Source: Drug Metabolism and Disposition URL:[5][6][7][Link]

-

Inhibitory effect of carboxylic acid group on hERG binding. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

-

In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Source: Frontiers in Chemistry URL:[Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Source: Frontiers in Pharmacology URL:[Link]

Sources

- 1. Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. pharmafocusasia.com [pharmafocusasia.com]

- 7. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Protocol for In Vitro Antibacterial Screening of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid

For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.

Introduction: The Imperative for Novel Antibacterial Agents and the Promise of Quinolone Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous successful antimicrobial drugs.[1] Derivatives of quinoline-4-carboxylic acid, in particular, have demonstrated a broad spectrum of biological activities, including significant antibacterial efficacy against both Gram-positive and Gram-negative pathogens.[2][3] These compounds often exert their effect by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV, crucial for DNA replication and repair.

This application note provides a detailed, field-proven guide for the comprehensive in vitro antibacterial screening of a novel derivative, 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid . The protocols herein are designed to be robust, reproducible, and aligned with industry best practices, drawing from the standards set by the Clinical and Laboratory Standards Institute (CLSI). We will detail the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), providing a complete workflow from initial compound handling to final data interpretation.

Scientific Rationale: Why These Assays?

The primary goal of this screening cascade is to quantitatively assess the antibacterial potential of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid.

-

Minimum Inhibitory Concentration (MIC): This is the foundational metric in antibacterial testing. It determines the lowest concentration of the compound that prevents visible growth of a microorganism.[4] The broth microdilution method described is a standardized and scalable technique that allows for the simultaneous testing of multiple bacterial strains against a range of compound concentrations. This provides a clear, quantitative measure of the compound's bacteriostatic activity.

-

Minimum Bactericidal Concentration (MBC): While the MIC indicates growth inhibition, it does not differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) effects. The MBC test is a crucial follow-up to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5] This distinction is vital for drug development, as bactericidal agents are often preferred for treating serious infections, particularly in immunocompromised patients.

The selection of a diverse panel of bacterial strains, including representatives of Gram-positive and Gram-negative bacteria, as well as antibiotic-resistant strains, is critical for understanding the spectrum of activity of the test compound.

Experimental Workflow Overview

The overall process for evaluating the antibacterial activity of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid is a sequential workflow designed to first determine the concentration at which the compound inhibits bacterial growth and then to ascertain the concentration at which it is bactericidal.

Caption: Workflow for MIC and MBC determination.

Detailed Protocols

Part 1: Preparation of Reagents and Bacterial Inoculum

This initial phase is critical for the accuracy and reproducibility of the subsequent assays. All procedures should be performed under aseptic conditions in a biological safety cabinet.

1.1. Test Compound Stock Solution:

-

Rationale: A high-concentration, sterile stock solution is necessary for creating accurate serial dilutions. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds, but its final concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.

-

Protocol:

-

Accurately weigh 10 mg of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid.

-

Dissolve in sterile, molecular biology grade DMSO to a final concentration of 10.24 mg/mL. This starting concentration simplifies subsequent 2-fold dilutions.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

1.2. Bacterial Strains:

-

Rationale: A panel of clinically relevant and standardized bacterial strains is essential to determine the spectrum of activity. The selected strains represent common Gram-positive and Gram-negative pathogens, including a drug-resistant phenotype. American Type Culture Collection (ATCC) strains are recommended for their quality control and consistent phenotype.

-

Recommended Strains:

-

Staphylococcus aureus (Gram-positive): ATCC 29213

-

Escherichia coli (Gram-negative): ATCC 25922

-

Pseudomonas aeruginosa (Gram-negative, often intrinsically resistant): ATCC 27853

-

Methicillin-resistant Staphylococcus aureus (MRSA) (Resistant Gram-positive): ATCC 43300

-

1.3. Preparation of Standardized Bacterial Inoculum:

-

Rationale: The density of the bacterial inoculum must be standardized to ensure that the results are comparable across experiments. The 0.5 McFarland turbidity standard corresponds to a bacterial suspension of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve the final target inoculum for the assay.

-

Protocol:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium using a sterile loop.

-

Transfer the colonies into a tube containing 5 mL of sterile saline (0.85% NaCl).

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard by adding more bacteria or sterile saline. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).

-

Within 15 minutes of standardization, dilute this suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). This will result in a final inoculum density of approximately 5 x 10⁵ CFU/mL for the MIC assay.

-

Part 2: Minimum Inhibitory Concentration (MIC) Assay Protocol

The broth microdilution method is performed in a 96-well microtiter plate format.

2.1. Plate Setup:

-

Rationale: A standardized plate layout is crucial for accurate data recording and interpretation. This includes positive (bacteria + media) and negative (media only) controls to validate the experiment.

-

Protocol:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 in rows A-H of a sterile 96-well plate.

-

Add 200 µL of the prepared test compound solution (e.g., 1024 µg/mL in CAMHB) to well 1 of the desired rows.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10 after mixing. This will create a concentration gradient (e.g., 512 µg/mL down to 1 µg/mL).

-

Well 11 serves as the growth control (no compound).

-

Well 12 serves as the sterility control (no compound, no bacteria).

-

2.2. Inoculation and Incubation:

-

Protocol:

-

Add 100 µL of the standardized bacterial inoculum (prepared in step 1.3) to wells 1 through 11. Do not add bacteria to well 12.

-

The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

-

Seal the plate with a breathable film or place it in a container with a loose lid to prevent evaporation.

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

2.3. Reading the MIC:

-

Protocol:

-

Following incubation, visually inspect the plate. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

-

The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the first clear well).

-

Caption: Visual representation of an MIC result.

Part 3: Minimum Bactericidal Concentration (MBC) Assay Protocol

This assay is a direct extension of the MIC test.

3.1. Subculturing:

-

Rationale: To determine if the bacteria in the clear wells from the MIC assay are dead or merely inhibited, they are transferred to a growth-permissive environment (agar plate without the compound).

-

Protocol:

-

Select the wells from the MIC plate corresponding to the MIC value and at least two higher concentrations.

-

Mix the contents of each selected well thoroughly with a pipette.

-

Using a calibrated loop or pipette, withdraw 10 µL from each well and spot-plate it onto a fresh Mueller-Hinton Agar (MHA) plate.

-

Also, plate 10 µL from the growth control well (diluted 1:1000 to get countable colonies) to confirm the initial inoculum count.

-

Label the plate clearly to indicate the concentration from which each spot originated.

-

3.2. Incubation and Reading the MBC:

-

Protocol:

-

Allow the spots to dry completely before inverting the plate.

-

Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

-

After incubation, count the number of colonies in each spot.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control.

-

Data Presentation and Interpretation

The results of the MIC and MBC assays should be presented in a clear, tabular format. The following is an example of how to present hypothetical data for 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid.

Table 1: Hypothetical MIC and MBC values for 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid

| Bacterial Strain | ATCC Number | Gram Stain | Resistance Profile | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus | 29213 | Positive | Susceptible | 32 | 64 | 2 | Bactericidal |

| Escherichia coli | 25922 | Negative | Susceptible | 64 | 128 | 2 | Bactericidal |

| Pseudomonas aeruginosa | 27853 | Negative | Susceptible | 128 | >256 | >2 | Bacteriostatic at tested conc. |

| MRSA | 43300 | Positive | Methicillin-Resistant | 32 | 128 | 4 | Bactericidal |

Interpretation of MBC/MIC Ratio:

-

Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

-

Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is primarily bacteriostatic at the concentrations tested.

The hypothetical data suggests that 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid exhibits bactericidal activity against S. aureus, MRSA, and E. coli. It shows bacteriostatic activity against P. aeruginosa up to the tested concentrations, which is not uncommon for this organism. The similar MIC against both susceptible S. aureus and MRSA is a promising indicator that the compound may overcome common resistance mechanisms.

Conclusion and Future Directions

This application note provides a comprehensive and standardized framework for the initial in vitro antibacterial evaluation of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid. By following these detailed protocols for MIC and MBC determination, researchers can generate reliable and reproducible data to assess the compound's antibacterial potential and spectrum of activity. The results from these assays are foundational for further drug development efforts, including mechanism of action studies, toxicity profiling, and subsequent in vivo efficacy testing. The promising activity of quinoline-4-carboxylic acid derivatives warrants continued investigation into this chemical class for the development of next-generation antibacterial agents.[2]

References

-

Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. Available at: [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available at: [Link]

-

Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. National Center for Biotechnology Information. Available at: [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Center for Biotechnology Information. Available at: [Link]

-

Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. PubMed. Available at: [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

-

Screening for Antibacterial Activity: A Crucial Step in Drug Discovery. longdom.org. Available at: [Link]

-

Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

-

ATCC® Multidrug-resistant & antimicrobial testing reference strains. HiMedia Laboratories. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

-

Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol. National Center for Biotechnology Information. Available at: [Link]

-

Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]

-

Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. Available at: [Link]

Sources

- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 5. researchgate.net [researchgate.net]

In vivo studies of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid in mouse models

Application Note: In Vivo Evaluation of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid

Executive Summary

2-(4-Butoxyphenyl)quinoline-4-carboxylic acid is a potent, small-molecule inhibitor of Dihydroorotate Dehydrogenase (DHODH) , a rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. Belonging to the 2-arylquinoline-4-carboxylic acid class (structurally analogous to Brequinar), this compound exerts therapeutic effects by depleting intracellular uridine monophosphate (UMP) pools. This leads to S-phase cell cycle arrest in rapidly dividing cancer cells (particularly Acute Myeloid Leukemia, AML) and broad-spectrum antiviral activity by limiting the nucleotide pool available for viral replication.

This guide provides a rigorous, field-validated framework for evaluating this compound in vivo, addressing the specific challenges of formulation, pharmacokinetic (PK) variability, and pharmacodynamic (PD) biomarker validation.

Compound Profile & Mechanism of Action[1][2][3]

Chemical Class: 2-Arylquinoline-4-carboxylic acid Primary Target: Dihydroorotate Dehydrogenase (DHODH) Mechanism: DHODH is located on the inner mitochondrial membrane. It catalyzes the oxidation of dihydroorotate (DHO) to orotate, transferring electrons to ubiquinone (CoQ10). Inhibition of DHODH blocks de novo pyrimidine synthesis.[1] Unlike normal cells, which can rely on the salvage pathway, many cancer cells and virally infected cells are heavily dependent on de novo synthesis, creating a therapeutic window.

Pathway Visualization: Mechanism of Action

Figure 1: Mechanism of Action. The compound inhibits DHODH, blocking the conversion of Dihydroorotate to Orotate, thereby starving the cell of Pyrimidines (UMP/UTP).[1]

Formulation & Preparation

Quinolines are lipophilic and often exhibit poor aqueous solubility. Proper formulation is critical to ensure consistent oral bioavailability (F%) and avoid precipitation in the GI tract.

Preferred Vehicle: 0.5% Hydroxypropyl Methylcellulose (HPMC) + 0.1% Tween 80 in Water. Alternative: 10% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water (pH adjusted to 8.0).

Protocol: Preparation of 10 mg/mL Suspension

-

Weighing: Weigh the required amount of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid.

-

Wetting: Add a small volume of Tween 80 (0.1% of final volume) and triturate the powder to form a smooth paste.

-

Dispersion: Gradually add 0.5% HPMC solution while vortexing vigorously.

-

Homogenization: Sonicate for 10–15 minutes until a uniform white suspension is achieved.

-

pH Adjustment: If using the HP-β-CD vehicle, adjust pH to 8.0 using 1N NaOH to facilitate salt formation in situ, which significantly enhances solubility.

-

Storage: Prepare fresh weekly. Store at 4°C protected from light.

Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies

Before efficacy studies, establish the PK profile and validate target engagement.

A. PK Study Design

-

Species: C57BL/6 or BALB/c mice (n=3 per timepoint).

-

Dose: 10 mg/kg (IV) and 30 mg/kg (PO).

-

Sampling: Plasma collection at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Bioanalysis: LC-MS/MS quantification.

B. PD Biomarker: Plasma Dihydroorotate (DHO)

Inhibition of DHODH causes a systemic accumulation of its substrate, DHO. This is a robust biomarker for target engagement.

PD Protocol:

-

Dosing: Administer single PO dose (e.g., 50 mg/kg).

-

Collection: Harvest plasma at T_max (determined from PK, typically 2–4h).

-

Processing: Protein precipitation with Acetonitrile containing stable isotope internal standard.

-

Readout: Measure DHO levels via LC-MS/MS.

-

Success Criteria: >10-fold increase in plasma DHO compared to vehicle control indicates effective DHODH blockade.

-

Efficacy Model: AML Xenograft (Differentiation Therapy)

DHODH inhibitors trigger differentiation in myeloid leukemia cells rather than just apoptosis.[1]

Model: MOLM-13 or HL-60 (Human AML) subcutaneous xenograft in NOD/SCID mice.

Experimental Workflow

Figure 2: Workflow for AML Xenograft Efficacy Study.

Detailed Protocol:

-

Implantation: Inject

MOLM-13 cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the right flank. -